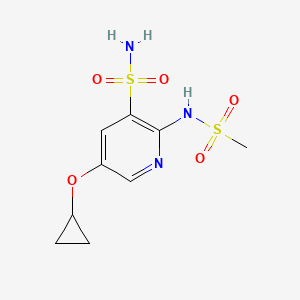
5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide: is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a pyridine ring with a sulfonamide substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of suitable precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide group is introduced through the reaction of the pyridine derivative with a sulfonamide reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
5-Cyclopropoxy-3-(methylsulfonamido)pyridine-2-sulfonamide: This compound has a similar structure but differs in the position of the sulfonamide group.
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide: This compound has a methylthio group instead of a methylsulfonamido group.
Uniqueness: 5-Cyclopropoxy-2-(methylsulfonamido)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O5S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(methanesulfonamido)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O5S2/c1-18(13,14)12-9-8(19(10,15)16)4-7(5-11-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,15,16) |
InChI Key |
GFDKZOLWSFNZOM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















